molecular formula C7H9IO B14259255 2-Cyclohepten-1-one, 2-iodo- CAS No. 160878-96-6

2-Cyclohepten-1-one, 2-iodo-

Katalognummer: B14259255
CAS-Nummer: 160878-96-6
Molekulargewicht: 236.05 g/mol
InChI-Schlüssel: MJVYKSVGOSLLJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohepten-1-one, 2-iodo- is an organic compound with the molecular formula C7H9IO It is a derivative of 2-Cyclohepten-1-one, where an iodine atom is attached to the second carbon of the cycloheptene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohepten-1-one, 2-iodo- can be achieved through the iodination of 2-Cyclohepten-1-one. One common method involves the use of iodine and a suitable oxidizing agent, such as o-iodoxybenzoic acid (IBX), under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure the efficient incorporation of the iodine atom into the cycloheptene ring .

Industrial Production Methods

While specific industrial production methods for 2-Cyclohepten-1-one, 2-iodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohepten-1-one, 2-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, such as cycloheptadienones.

    Reduction Reactions: Reduction of the compound can yield cycloheptenols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like IBX or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Various substituted cycloheptenones.

    Oxidation: Cycloheptadienones.

    Reduction: Cycloheptenols.

Wissenschaftliche Forschungsanwendungen

2-Cyclohepten-1-one, 2-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Cyclohepten-1-one, 2-iodo- involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the compound’s structure allows it to undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclohepten-1-one: The parent compound without the iodine atom.

    2-Cyclopenten-1-one: A similar compound with a five-membered ring.

    2-Cyclohexen-1-one: A similar compound with a six-membered ring.

Uniqueness

2-Cyclohepten-1-one, 2-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical transformations compared to its non-iodinated counterparts .

Eigenschaften

CAS-Nummer

160878-96-6

Molekularformel

C7H9IO

Molekulargewicht

236.05 g/mol

IUPAC-Name

2-iodocyclohept-2-en-1-one

InChI

InChI=1S/C7H9IO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2

InChI-Schlüssel

MJVYKSVGOSLLJM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(=CC1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.